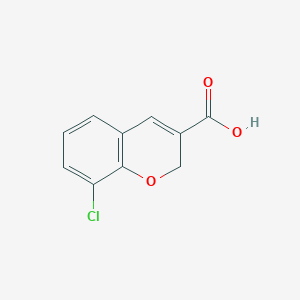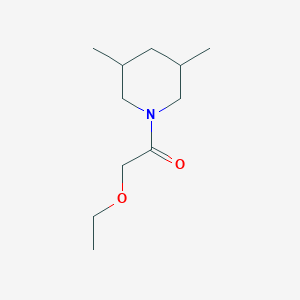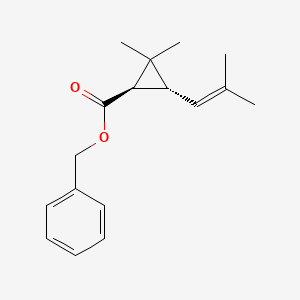
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, phenylmethyl ester, (1R,3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylicacidbenzylester is a chemical compound with a complex structure that includes a cyclopropane ring, a carboxylic acid ester, and a benzyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylicacidbenzylester typically involves multiple steps. One common method involves the reaction of a cis compound with an acetylation agent to obtain a monoacetate. This intermediate is then reacted with a sodium malonate derivative in the presence of a palladium complex to obtain the desired compound in the trans form . The final step involves reacting the intermediate with an alkali metal hydride and a palladium complex .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of palladium complexes and organic solvents is common in these processes to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylicacidbenzylester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into different oxidation states.
Reduction: Reducing agents are used to reduce the compound, often leading to the formation of alcohols or other reduced forms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学的研究の応用
2,2-Dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylicacidbenzylester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of 2,2-Dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylicacidbenzylester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Ethyl 2,2-dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylate: This compound has a similar structure but with an ethyl group instead of a benzyl group.
Chrysanthemic acid: Another similar compound with a cyclopropane ring and carboxylic acid group.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
64312-78-3 |
|---|---|
分子式 |
C17H22O2 |
分子量 |
258.35 g/mol |
IUPAC名 |
benzyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H22O2/c1-12(2)10-14-15(17(14,3)4)16(18)19-11-13-8-6-5-7-9-13/h5-10,14-15H,11H2,1-4H3/t14-,15+/m1/s1 |
InChIキー |
KIODTPOSZZYFIX-CABCVRRESA-N |
異性体SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=CC=C2)C |
正規SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


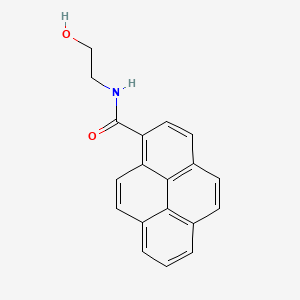
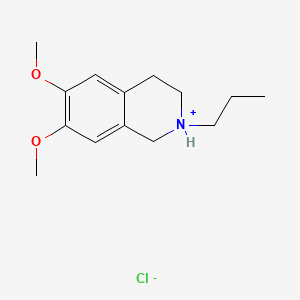
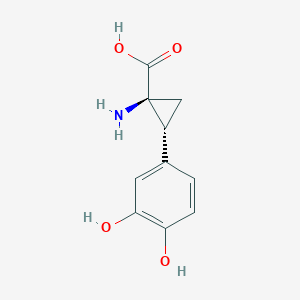
![(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13792510.png)
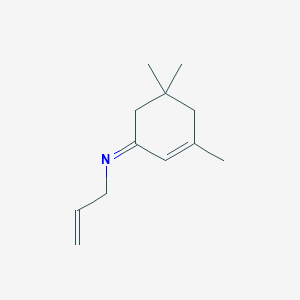
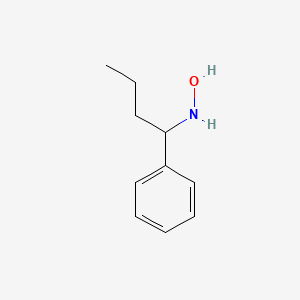
![3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoic acid](/img/structure/B13792547.png)
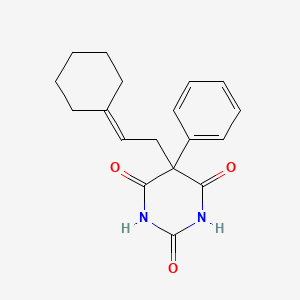
![N-[(3-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B13792568.png)
![2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate](/img/structure/B13792570.png)
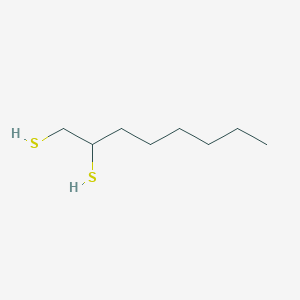
![N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine](/img/structure/B13792578.png)
